molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B172675
M. Wt: 155.19 g/mol
InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
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Description

“Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate” is a chemical compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate” is based on a bicyclic framework, which is a common structural motif in many bioactive compounds . The compound contains a seven-membered ring with a nitrogen atom, which is part of the azabicyclo[2.2.1]heptane structure .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The chemistry and applications of bicyclo[2.2.1]heptanes remain underexplored, and there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCMSNCBQRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate (3.25 g) in MeOH was added 10% Pd carbon with a 50% hydration (650 mg), followed by stirring at room temperature for 5 hours under a hydrogen atmosphere of 3 atm. The reaction mixture was filtered through Celite and the filtrate was concentrated. The residue was dissolved in MeOH and added with sulfuric acid (3 mL), followed by heating under reflux for 1 hour. The reaction mixture was neutralized with an aqueous K2CO3 solution and extracted with EtOAc. The organic layer was washed with water and brine in this order, dried over MgSO4, and then concentrated under reduced pressure. The residue was purified by medium-pressure preparative liquid chromatography (silica gel, YAMAZEN YFLC WPrep2XY, CHCl3: MeOH: 28% aqueous ammonia) to obtain methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (890 mg) as a colorless oily substance.
Name
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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